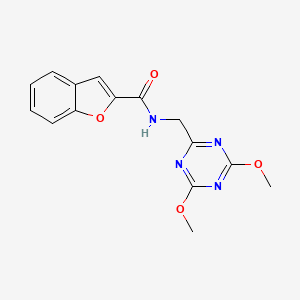

N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s one of the reagents used for amide coupling, one of the most common reactions in organic chemistry .

Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis

The molecular formula of DMTMM is C10H17ClN4O3 and its molecular weight is 276.72 g/mol .Chemical Reactions Analysis

DMTMM is used in the synthesis of amides from the corresponding carboxylic acid and amine . It can also be used to make esters from the corresponding alcohol and carboxylic acid . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .Physical And Chemical Properties Analysis

DMTMM is a white to almost white powder . It has a purity of more than 95.0% (HPLC) and contains less than 17 wt. % water . It is stored under inert gas at a temperature below 0°C .科学研究应用

- Optimal Conditions : The best compromise was achieved with 5 wt% DMTMM and 50 wt% glycerol, resulting in desirable tensile strength and elongation at break .

- Synthesis : DMTMM is synthesized by coupling 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) in tetrahydrofuran (THF) .

- Application : Researchers grafted propylamine and butylamine onto HA using DMTMM. This modification improved HA’s thinning behavior, enhancing its injectability and additive manufacturing potential .

- Application : DMTMM was employed in coupling Z(OMe)-Gly-L-Ala-OH with phenylalanine benzyl ester (H-Phe-OBzl). The study investigated racemization using DMTMM .

Cross-Linking Agent for Carboxymethyl Cellulose Films

Peptide Coupling Agent

Chemical Modification of Hyaluronic Acid (HA)

Racemization Test in Peptide Synthesis

作用机制

Target of Action

The primary target of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is carboxylic acids . The compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide acts as a condensing agent . It mediates amidation reactions in alcohol and aqueous solutions . The compound forms an active ester with the carboxylic acid, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide involve the transformation of carboxylic acids into amides or esters . The compound can also be used to synthesize other carboxylic functional groups such as esters and anhydrides .

Result of Action

The result of the action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is the formation of amides from the corresponding carboxylic acid and amine . The compound has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines .

Action Environment

The action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is influenced by the environment in which it is used. For instance, the compound mediates amidation reactions in alcohol and aqueous solutions . The by-product of the reaction with the compound is highly water soluble and can be easily removed from the main reaction product .

未来方向

属性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-21-14-17-12(18-15(19-14)22-2)8-16-13(20)11-7-9-5-3-4-6-10(9)23-11/h3-7H,8H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOFBCGCGMDPCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2518542.png)

![N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2518545.png)

![N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518547.png)

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2518550.png)